Methyl 5-hydroxy-3-methylpicolinate is an organic compound with significant relevance in both chemical synthesis and biological research. This compound, classified as a derivative of picolinic acid, features a hydroxyl group at the 5-position and a methyl group at the 3-position on the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 183.16 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development and biological activity studies.
Methyl 5-hydroxy-3-methylpicolinate can be synthesized from various starting materials, including picolinic acid derivatives. The compound is commercially available from chemical suppliers and is used extensively in research laboratories.
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is further classified as an aromatic compound due to the presence of the pyridine ring, which contributes to its chemical stability and reactivity.
The synthesis of methyl 5-hydroxy-3-methylpicolinate typically involves the esterification of 5-hydroxy-3-methylpicolinic acid with methanol. One common method utilized is Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction usually occurs under reflux conditions to ensure complete conversion of the reactants.
On an industrial scale, more efficient catalytic processes may be employed to enhance yield and reduce costs. Catalysts such as methanesulfonic acid can facilitate esterification under milder conditions.
Methyl 5-hydroxy-3-methylpicolinate has a distinct molecular structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 1256836-82-4 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | Methyl 5-hydroxy-3-methylpyridine-2-carboxylate |
| InChI Key | OIUPFFURSCLJTJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CC(=C1)O)C(=O)OC |
Methyl 5-hydroxy-3-methylpicolinate can undergo various chemical reactions:
The mechanism of action of methyl 5-hydroxy-3-methylpicolinate involves its interaction with specific molecular targets, primarily due to its functional groups. The hydroxyl and methoxy groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. Research indicates that this compound may exhibit biological activities such as antimicrobial and antioxidant effects, although detailed pathways remain to be fully elucidated.
Methyl 5-hydroxy-3-methylpicolinate has several scientific uses:
Methyl 5-hydroxy-3-methylpicolinate is synthesized through sequential functionalization of picolinic acid derivatives. A representative protocol involves:
Table 1: Synthetic Intermediates for Methyl 5-Hydroxy-3-Methylpicolinate
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| Methyl 3-hydroxy-5-methylpicolinate | 1806316-67-5 | C₈H₉NO₃ | Direct precursor or isomer |
| Methyl 3-hydroxy-6-methylpicolinate | 61548-52-5 | C₈H₉NO₃ | Model for esterification conditions |
| Methyl 5-amino-3-hydroxypicolinate | N/A | C₇H₈N₂O₃ | Functionalized derivative |
Reagent choice critically impacts yield and purity:
Table 2: Reagent Efficiency in Esterification Steps
| Reagent System | Solvent | Temperature | Yield (%) | By-products |
|---|---|---|---|---|
| SOCl₂/MeOH | Methanol | Reflux | 72 | HCl, SO₂ |
| H₂SO₄/MeOH | Methanol | 25–70°C | 68 | Dimethyl ether, water |
| (COCl)₂, DMF | DCM | RT | 65 | CO₂, HCl |
Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) separates the ester from unreacted acids or alcohols [2] [4].Recrystallization: Solvent blends like DCM/diethyl ether (9:1) produce high-purity crystals (mp 106–107°C) [1] [3].Yield Enhancement Strategies:
Table 3: Yield Optimization Approaches
| Parameter | Baseline | Optimized | Effect on Yield |
|---|---|---|---|
| Reaction time | 14 h | 3 h | +10% |
| Solvent volume | 10 v | 4 v | +8% (reduced dilution) |
| Catalyst loading | 1.0 eq | 1.2 eq | +15% |
| Workup | Extraction | Crystallization | +12% (purity-driven) |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2